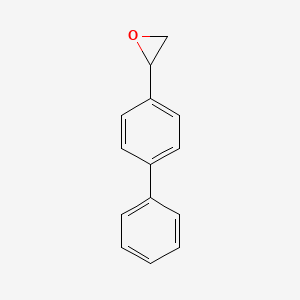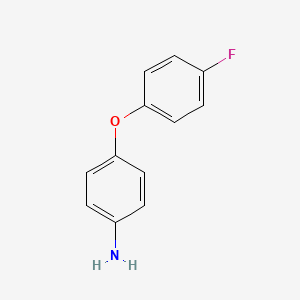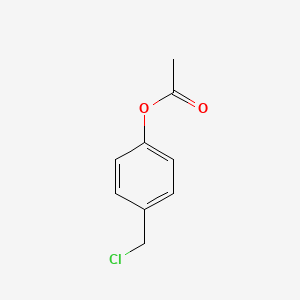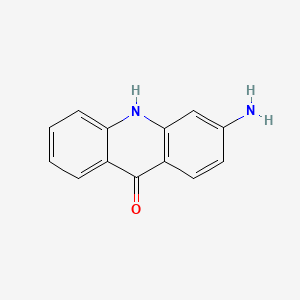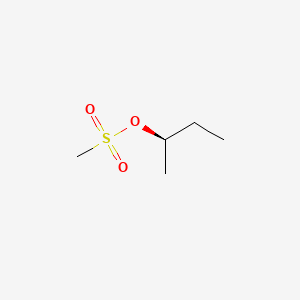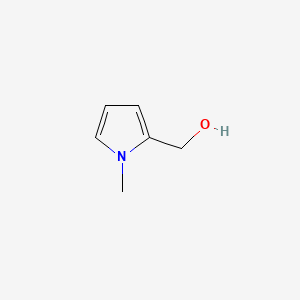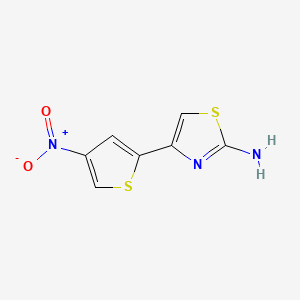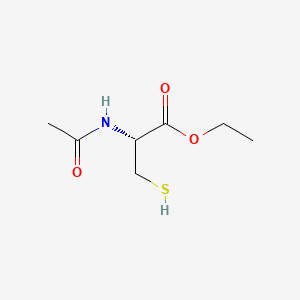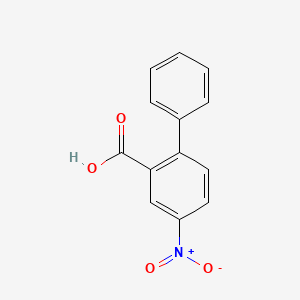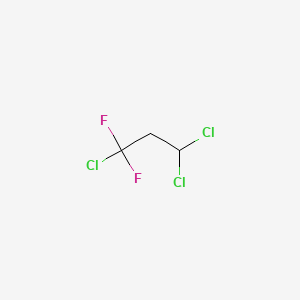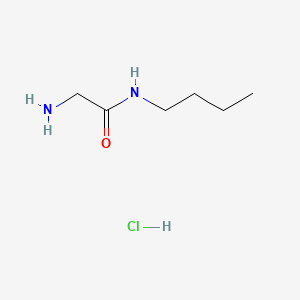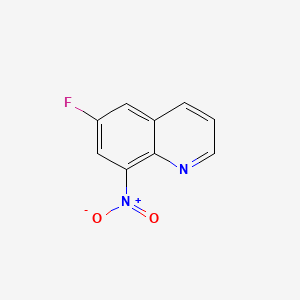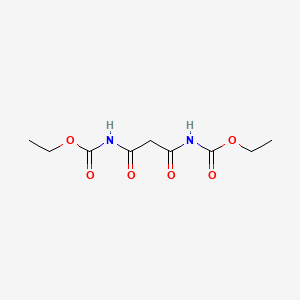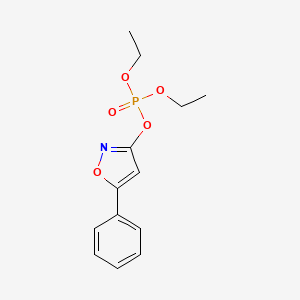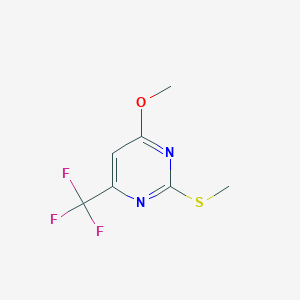
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that is part of a broader class of heterocyclic compounds known for their diverse biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . Specifically, pyrimidine derivatives have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are important in the treatment of inflammation and pain .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different reagents such as phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide. This process yielded a series of compounds with potential biological activities . Additionally, the synthesis of related compounds, such as 2-pyrimidinyl ethers, has been shown to result in potent and selective COX-2 inhibitors with favorable pharmacokinetic profiles .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was determined in two different crystal environments, revealing insights into the hydrogen-bonding interactions and supramolecular architecture . Similarly, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has been employed to study the equilibrium geometry and vibrational wave numbers of related compounds .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. Benzylation and nitrosation reactions have been used to create different polymorphs of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to compounds with distinct hydrogen-bonding patterns and molecular conformations . These modifications can significantly affect the compound's reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The presence of functional groups such as methylsulfanyl and trifluoromethyl contributes to the compound's stability and reactivity. Theoretical predictions of the nonlinear optical behavior and charge distribution within the molecule provide insights into its potential applications in chemotherapeutic contexts . Moreover, molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, indicating their potential as therapeutic agents .
Safety And Hazards
The safety information for 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine indicates that it is potentially harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding formation of dust and aerosols, obtaining special instructions before use, and providing appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHVHUYAPUOSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289800 |
Source


|
| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
CAS RN |
85730-33-2 |
Source


|
| Record name | NSC64345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

